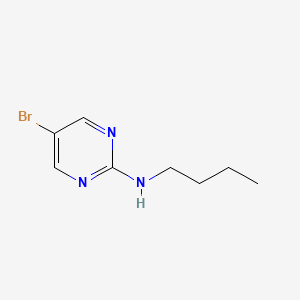

![molecular formula C5H5N5 B577209 [1,2,4]Triazolo[4,3-a]pyrazin-3-amine CAS No. 13258-12-3](/img/structure/B577209.png)

[1,2,4]Triazolo[4,3-a]pyrazin-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“[1,2,4]Triazolo[4,3-a]pyrazin-3-amine” is a heterocyclic compound with a molecular weight of 135.13 . It is a small organic molecule that is often used in medicinal chemistry .

Synthesis Analysis

The compound can be synthesized through the oxidative cyclization of 1-(pyrazin-2-yl)guanidine derivatives . This process has been optimized to easily obtain 5-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-amine .Molecular Structure Analysis

The molecular structure of “this compound” has been elucidated based on 1H-NMR, 13C-NMR, ESI-HRMS, and nuclear Overhauser effect spectra .Chemical Reactions Analysis

The compound undergoes oxidative cyclization to produce [1,2,4]triazolo[4,3-a]pyrazin-3-amines . Various types of halogenated pyrazines can successfully undergo this process .Wissenschaftliche Forschungsanwendungen

Synthesis Techniques : A study by Li et al. (2019) described a novel and convenient synthetic method for producing [1,2,4]Triazolo[4,3-a]pyrazin-3-amines. This method involved oxidative cyclization of 1-(pyrazin-2-yl)guanidine derivatives, optimizing the reaction to easily obtain various types of halogenated pyrazines (Li et al., 2019).

Anticonvulsant Activity : Kelley et al. (1995) synthesized and tested 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines for anticonvulsant activity. Some compounds in this class exhibited potent activity against maximal electroshock-induced seizures in rats, with particular congeners showing notable effectiveness (Kelley et al., 1995).

Treatment for Type 2 Diabetes : Yu-tao (2009) synthesized a compound related to [1,2,4]Triazolo[4,3-a]pyrazin-3-amine for inhibiting the dipeptidyl peptidase-IV enzyme (DPP-IV), which is useful in treating or preventing type 2 diabetes. The compound was synthesized from 2-chloropyrazine and benzaldehyde (Yu-tao, 2009).

Dipeptidyl Peptidase IV Inhibitors : Kim et al. (2005) discussed a series of beta-amino amides, including this compound derivatives, as dipeptidyl peptidase IV (DPP-IV) inhibitors for type 2 diabetes treatment. These compounds showed potent inhibitory activity and good oral bioavailability (Kim et al., 2005).

Versatile Scaffold in Medicinal Chemistry : Jethava et al. (2020) highlighted the triazolo[4,3-a]pyrazine scaffold as an essential building block in organic synthesis, particularly for developing various therapeutic agents. This review emphasizes its diverse structure and the potential biological activities it can impart (Jethava et al., 2020).

Antibacterial and Antifungal Activity : Hassan (2013) synthesized a series of compounds including this compound derivatives and tested their antibacterial and antifungal activities. Several compounds showed significant activity against different bacteria and fungi (Hassan, 2013).

Wirkmechanismus

Target of Action

The primary targets of [1,2,4]Triazolo[4,3-a]pyrazin-3-amine are c-Met kinase and bacterial cells . c-Met kinase is a protein that plays a crucial role in cellular growth, survival, and migration . In bacterial cells, the compound acts as an antimicrobial agent .

Mode of Action

The compound interacts with its targets in different ways. In the case of c-Met kinase, it inhibits the kinase, thereby disrupting the signaling pathways that lead to cancer cell proliferation . As an antimicrobial agent, it inhibits the growth of both Gram-positive and Gram-negative bacteria .

Biochemical Pathways

The inhibition of c-Met kinase by this compound disrupts the signaling pathways that lead to cancer cell proliferation . In bacterial cells, the compound interferes with essential biochemical pathways, thereby inhibiting their growth .

Pharmacokinetics

The compound’s antibacterial activity suggests that it may have good bioavailability .

Result of Action

The result of this compound’s action is the inhibition of cancer cell proliferation and bacterial growth. In cancer cells, the compound inhibits c-Met kinase, leading to reduced cell proliferation . In bacterial cells, the compound acts as an antimicrobial agent, inhibiting the growth of both Gram-positive and Gram-negative bacteria .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s antibacterial activity may be affected by the presence of other antimicrobial agents . Similarly, the compound’s ability to inhibit c-Met kinase may be influenced by the presence of other kinase inhibitors .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

[1,2,4]Triazolo[4,3-a]pyrazin-3-amine interacts with various enzymes and proteins. It has been found to exhibit inhibitory activities toward c-Met/VEGFR-2 kinases . The nature of these interactions involves binding to the active sites of these enzymes, thereby inhibiting their activity.

Cellular Effects

This compound influences cell function by inhibiting the activity of c-Met/VEGFR-2 kinases . This impacts cell signaling pathways, gene expression, and cellular metabolism. It has shown excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with c-Met/VEGFR-2 kinases . This leads to enzyme inhibition, changes in gene expression, and ultimately, antiproliferative effects on cancer cells.

Temporal Effects in Laboratory Settings

It has shown promising results in in vitro studies .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are yet to be fully investigated. It has shown promising results in in vitro studies .

Metabolic Pathways

Eigenschaften

IUPAC Name |

[1,2,4]triazolo[4,3-a]pyrazin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5/c6-5-9-8-4-3-7-1-2-10(4)5/h1-3H,(H2,6,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAFFKRZOXKOIPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NN=C2N)C=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13258-12-3 |

Source

|

| Record name | [1,2,4]triazolo[4,3-a]pyrazin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-6-methoxy-3-methyl-N-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]-1,3-benzothiazol-2-imine](/img/structure/B577135.png)